molecular formula C17H19N3S B3059474 n,4-Diphenylpiperazine-1-carbothioamide CAS No. 2512-27-8

n,4-Diphenylpiperazine-1-carbothioamide

Cat. No.: B3059474
CAS No.: 2512-27-8
M. Wt: 297.4 g/mol
InChI Key: XDEQBZBOCYNXRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,4-Diphenylpiperazine-1-carbothioamide is a type of thiourea analog . Thiourea analogs have been found to inhibit the activity of β-glucuronidase , an enzyme involved in the metabolism of glucuronides . This enzyme plays a crucial role in the body’s detoxification process, and its inhibition can have significant effects on the body’s ability to metabolize certain substances.

Mode of Action

It is known that thiourea analogs, including this compound, can bind to the active site of β-glucuronidase, thereby inhibiting its activity . This interaction can lead to changes in the body’s ability to metabolize glucuronides.

Biochemical Pathways

The inhibition of β-glucuronidase by this compound can affect the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of potentially toxic substances from the body. By inhibiting β-glucuronidase, this compound can potentially disrupt this pathway, leading to changes in the body’s detoxification processes.

Pharmacokinetics

As a thiourea analog, it is expected to have good bioavailability and to be well-distributed throughout the body

Result of Action

The inhibition of β-glucuronidase by this compound can lead to changes in the body’s ability to metabolize and eliminate certain substances . This can potentially lead to an accumulation of these substances in the body, which can have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Diphenylpiperazine-1-carbothioamide can be synthesized through the reaction of heterocyclic amines with isocyanates. The process involves dissolving heterocyclic amines in dichloromethane and maintaining the temperature at 0°C. Isocyanate is then added drop-wise with constant stirring .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N,4-Diphenylpiperazine-1-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound .

Scientific Research Applications

N,4-Diphenylpiperazine-1-carbothioamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diphenylpiperazine-1-carbothioamide
  • Thiourea derivatives
  • Cyclic urea derivatives

Uniqueness

N,4-Diphenylpiperazine-1-carbothioamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

N,4-diphenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQBZBOCYNXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354867
Record name MLS002694824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2512-27-8
Record name MLS002694824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002694824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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